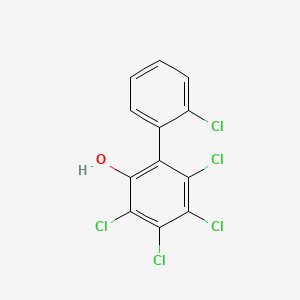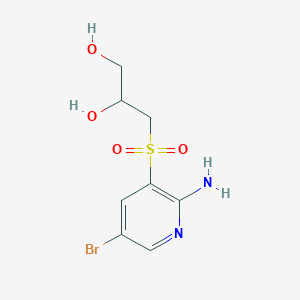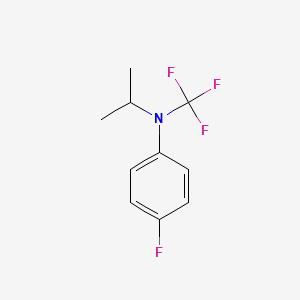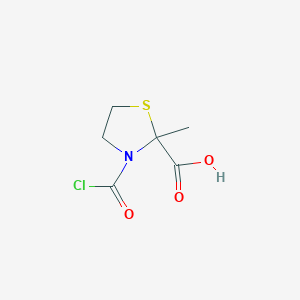
Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-dicarbonyl compound, the pyrimidine ring can be formed through cyclization reactions.
Introduction of Substituents: The acetylamino, chloro, and methylpiperazino groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Final Modifications: The final product may require purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反应分析
Types of Reactions
Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, alkyl halides, or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
科学研究应用
Chemistry
Pyrimidine derivatives are widely used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, pyrimidine derivatives are studied for their interactions with nucleic acids and proteins. They are also used as probes and inhibitors in biochemical assays.
Medicine
Pyrimidine derivatives have significant medicinal applications, including as antiviral, anticancer, and antimicrobial agents. They are key components in drugs such as antiviral medications and chemotherapeutic agents.
Industry
In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and polymers. They also find applications in materials science for the development of advanced materials with specific properties.
作用机制
The mechanism of action of pyrimidine derivatives depends on their specific structure and target. Generally, they may interact with enzymes, receptors, or nucleic acids to exert their effects. For example, some pyrimidine derivatives inhibit enzyme activity by binding to the active site, while others may interfere with DNA replication or transcription.
相似化合物的比较
Similar Compounds
Pyridine Derivatives: Similar in structure but with different chemical properties and applications.
Purine Derivatives: Contain a fused pyrimidine-imidazole ring system and are important in biochemistry.
Triazine Derivatives: Contain a six-membered ring with three nitrogen atoms and have applications in agriculture and industry.
Uniqueness
Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties. These unique features can make it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
55477-34-4 |
|---|---|
分子式 |
C12H18ClN5O |
分子量 |
283.76 g/mol |
IUPAC 名称 |
N-[4-chloro-5-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C12H18ClN5O/c1-8-10(13)15-12(14-9(2)19)16-11(8)18-6-4-17(3)5-7-18/h4-7H2,1-3H3,(H,14,15,16,19) |
InChI 键 |
PPXIIWYEVFSUCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N=C1Cl)NC(=O)C)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)


![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)







